molecular formula C11H15N3O B13154581 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13154581
M. Wt: 205.26 g/mol
InChI Key: BMGUPIJNNHDJIH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the pyrazole ring or the tetrahydropyridine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is utilized in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carboxylic acid
  • 1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-methanol

Uniqueness

1,3-Dimethyl-5-(1,2,3,6-tetrahydropyridin-1-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(3,6-dihydro-2H-pyridin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h3-4,8H,5-7H2,1-2H3

InChI Key

BMGUPIJNNHDJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCC=CC2)C

Origin of Product

United States

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